

Spectroscopic Profile of 3-Bromo-o-toluidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-o-toluidine

Cat. No.: B1266185

[Get Quote](#)

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromo-o-toluidine** (also known as 3-Bromo-2-methylaniline), a key intermediate in various synthetic applications, including pharmaceutical development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The structural elucidation of **3-Bromo-o-toluidine** is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ^1H NMR Spectroscopic Data for **3-Bromo-o-toluidine**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
6.95	t	7.8	H-5
6.85	d	7.7	H-4
6.55	d	7.9	H-6
3.85	s (br)	-	-NH ₂
2.30	s	-	-CH ₃

Table 2: ¹³C NMR Spectroscopic Data for **3-Bromo-o-toluidine**

Chemical Shift (δ) ppm	Assignment
144.2	C-2
131.0	C-6
128.8	C-4
125.1	C-5
122.0	C-3
118.2	C-1
17.5	-CH ₃

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of a bromine atom is readily identified by the characteristic M+ and M+2 isotopic pattern.

Table 3: Mass Spectrometry Data for **3-Bromo-o-toluidine**

m/z	Relative Intensity (%)	Assignment
187	~98	[M+2] ⁺ (with ⁸¹ Br)
185	100	[M] ⁺ (with ⁷⁹ Br)
106	~70	[M - Br] ⁺
77	~30	[C ₆ H ₅] ⁺

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **3-Bromo-o-toluidine** shows characteristic absorptions for the amine and aromatic functionalities.

Table 4: Infrared (IR) Spectroscopic Data for **3-Bromo-o-toluidine**

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3440, 3350	N-H	Asymmetric & Symmetric Stretch
3050	C-H (aromatic)	Stretch
2920	C-H (methyl)	Stretch
1620	N-H	Scissoring
1570, 1470	C=C (aromatic)	Stretch
750	C-H (aromatic)	Out-of-plane Bend
550	C-Br	Stretch

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3-Bromo-o-toluidine** is prepared by dissolving approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Infrared (IR) Spectroscopy

The IR spectrum of liquid **3-Bromo-o-toluidine** is recorded using an FT-IR spectrometer. A thin film of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **3-Bromo-o-toluidine**.

Spectroscopic Analysis Workflow for 3-Bromo-o-toluidine

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **3-Bromo-o-toluidine**.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-o-toluidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266185#spectroscopic-data-for-3-bromo-o-toluidine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com